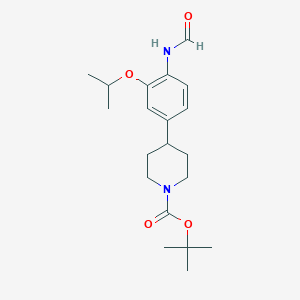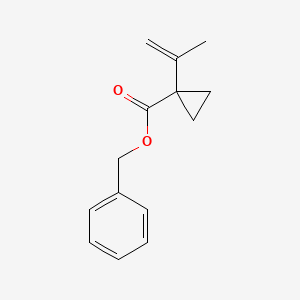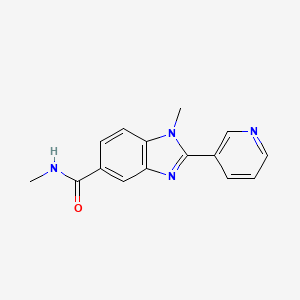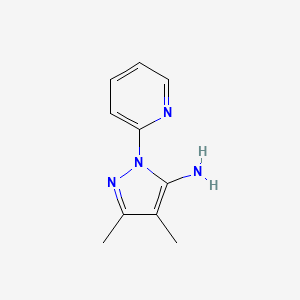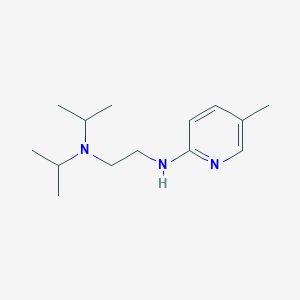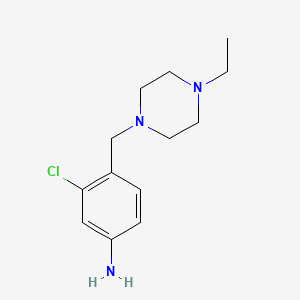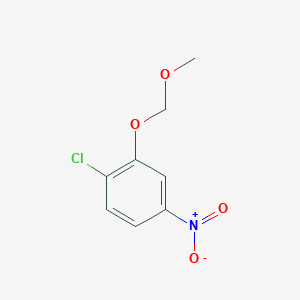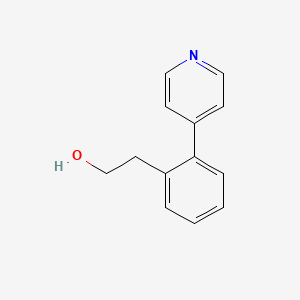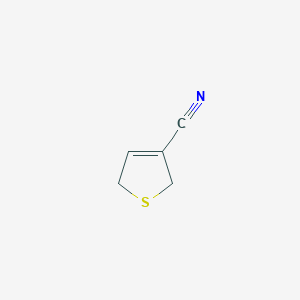
1-(2-Bromophenyl)-3-phenylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3-phenylpropane-1,3-dione is an organic compound with a molecular formula of C15H11BrO2 It is a derivative of benzophenone, where the phenyl groups are substituted with a bromine atom and a propane-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione can be synthesized through a multi-step process involving the bromination of benzophenone followed by the introduction of the propane-1,3-dione moiety. One common method involves the Friedel-Crafts acylation of 2-bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-bromoacetophenone is then subjected to a Claisen condensation with ethyl acetate to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation and Claisen condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparaison Avec Des Composés Similaires
Benzophenone: A parent compound with similar structural features but lacking the bromine and propane-1,3-dione moieties.
2-Bromoacetophenone: A precursor in the synthesis of 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione.
1-Indanone: A structurally related compound with a broad range of biological activities.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a propane-1,3-dione moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C15H11BrO2 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11BrO2/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
FOYARDQRQXBRJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


